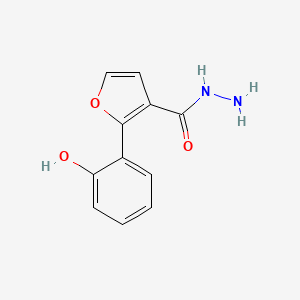

2-(2-Hydroxyphenyl)furan-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

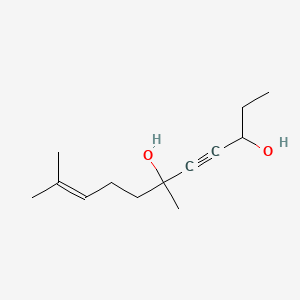

2-(2-Hydroxyphenyl)furan-3-carbohydrazide is a chemical compound with the molecular formula C11H10N2O3 . It is also known as 2-(2-hydroxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide . The compound is a derivative of furan-2-carbohydrazide .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the Mannich reaction, a type of aminoalkylation reaction . This reaction involves the condensation of an enolizable carbonyl compound with a non-enolizable aldehyde and ammonia or a primary or secondary amine .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a furan ring, a phenyl ring, and a carbohydrazide group . The compound exists in the keto-amine form .Chemical Reactions Analysis

Furan-2-carbohydrazide derivatives, including this compound, have been found to display enhanced emission with a bathochromic shift . This property is attributed to the blocking of intramolecular rotational motion and intramolecular vibration in the aggregated state, activating the radiative decay pathway to yield strong fluorescence .Physical and Chemical Properties Analysis

The molecular weight of this compound is 218.21 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis : A study by Kurnaz et al. (2016) investigated the compound [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide. This research involved characterizing the compound using various spectroscopic methods like IR, NMR, UV/Vis, and X-ray diffraction, alongside computational studies using DFT. The results showed good agreement between experimental and theoretical values, indicating its potential for detailed structural analysis (Kurnaz, Ataol, Batı, & Buyukgungor, 2016).

Crystal Structure Studies : Research by Sylla-Gueye et al. (2020) on a carbohydrazide derivative demonstrated how hydrogen bonds can form a two-dimensional network in the crystal structure, which is significant for understanding molecular interactions and the design of new materials (Sylla-Gueye, Thiam, Orton, Coles, & Gaye, 2020).

Complex Formation and Biological Activity : Ahmed, Yousif, and Al-jeboori (2013) reported the synthesis of cobalt and cadmium complexes with Schiff-base ligands derived from carbohydrazide. The study included characterizing these complexes and evaluating their biological activity against bacterial strains, demonstrating their potential in microbiology and pharmaceutical research (Ahmed, Yousif, & Al-jeboori, 2013).

Antibacterial and Antifungal Activities : A study by Angamuthu, Sulthan, and Senthilraja (2021) focused on the synthesis of novel Mannich bases from N'-(2-Hydroxy Phenyl)-N'-(4-Methylpiperazin-1-yl) Furan-2-Carbohydrazide and their antibacterial and antifungal activities. This research is relevant for developing new antimicrobial agents (Angamuthu, Sulthan, & Senthilraja, 2021).

Antioxidant Activities : Sokmen et al. (2014) synthesized compounds involving ethyl N′-furan-2-carbonylbenzohydrazonate and evaluated them for their antibacterial, antiurease, and antioxidant activities. This indicates the compound's potential in developing antioxidants (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Synthesis and Antibacterial Activities of Azole Derivatives : Başoğlu et al. (2013) conducted research on synthesizing 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives starting from furan-2-carbohydrazide. The synthesized compounds were then screened for their antimicrobial activities, highlighting their potential in pharmaceutical applications (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Ratiometric Fluorescent Sensing : Hosseini et al. (2010) synthesized N′-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide as a ratiometric fluorescent chemosensor for Yb3+ ions, demonstrating its application in chemical sensing and analysis (Hosseini, Ganjali, Veismohammadi, Norouzi, Alizadeh, & Abkenar, 2010).

Mecanismo De Acción

Target of Action

Furan-2-carbohydrazide derivatives have been studied for their fluorescence properties , suggesting potential applications in bio-imaging or as fluorescence-based sensors.

Mode of Action

The mode of action of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide involves the formation of nano-aggregates in a mixed solution, which exhibit aggregation-induced emission (AIE) . This process is facilitated by intramolecular hydrogen bonding . The compound’s keto fluorescence band intensifies dramatically, while the enol emission band remains almost unchanged .

Biochemical Pathways

The compound’s fluorescence properties suggest it may interact with biological systems in a way that affects their optical properties .

Result of Action

The primary result of the action of this compound is the production of yellow-green fluorescence emission upon the addition of water to a solution of the compound in an organic solvent . This suggests potential applications in fluorescence-based sensing or imaging .

Action Environment

The action of this compound is influenced by the environment in which it is placed. For instance, the compound’s fluorescence properties are observed when it forms aggregates in a mixed solution of tetrahydrofuran (THF) and water . This indicates that the compound’s action, efficacy, and stability may be influenced by factors such as solvent type and the presence of water .

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)furan-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-13-11(15)8-5-6-16-10(8)7-3-1-2-4-9(7)14/h1-6,14H,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBNFVCJWZTIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)

![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469982.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)

![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2469994.png)